molecular formula C11H12F3NO3 B058479 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine CAS No. 112525-75-4

2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B058479
M. Wt: 263.21 g/mol
InChI Key: RVSNFCKBKKCQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar pyridine derivatives often involves complex reactions and methodologies. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a related compound, involves a series of steps starting from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Molecular Structure Analysis

Molecular and crystal structure analyses of pyridine derivatives provide insights into the conformation, packing, and hydrogen bonding within crystals. For example, studies on hydroxy derivatives of hydropyridine, which serve as model compounds, demonstrate how intramolecular and intermolecular hydrogen bonds influence molecular conformation and packing in crystals (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

The reactivity of pyridine derivatives towards various chemical reactions is an area of considerable interest. For instance, reactions of pyridine 1-oxides with 1-adamantanethiol in acetic anhydride demonstrate substitutions at different positions on the ring, influenced by the substituents present, showcasing the versatility and reactivity of such compounds (Supaluk Prachayasittikul, G. Doss, & L. Bauer, 1991).

Physical Properties Analysis

Physical properties such as crystalline structure, solubility, and thermal stability are critical for understanding the behavior of chemical compounds under different conditions. The detailed study of 3-hydroxy-2-methyl-4-pyridinones reveals insights into their crystal structures, solubility, and hydrogen bonding patterns (W. Nelson, T. Karpishin, S. Rettig, & C. Orvig, 1988).

Chemical Properties Analysis

The chemical properties of pyridine derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their application in various fields. The study on the synthesis and reactions of functionalized 4H-Pyrano(3,2-c)pyridines provides valuable information on the chemical behavior of these compounds (R. Mekheimer, N. Mohamed, & K. Sadek, 1997).

Scientific Research Applications

  • Pharmaceutical Research

    • This compound is an impurity of Lansoprazole . Lansoprazole is a gastric proton pump inhibitor and an antiulcerative . It may limit the severity of tuberculosis .
    • The outcomes of these applications could potentially include the development of more effective treatments for conditions such as ulcers and tuberculosis .
  • Chemical Synthesis

    • This compound could potentially be used as an intermediate in the synthesis of other complex chemical compounds .
  • Material Science

    • This compound could potentially be used in the development of new materials or coatings .
  • Environmental Science

    • This compound could potentially be used in environmental testing or monitoring .
  • Biochemistry

    • This compound could potentially be used in biochemical research, such as studying the mechanisms of certain biochemical reactions .
  • Safety and Hazard Assessment

    • This compound could potentially be used in safety and hazard assessments .
    • The outcomes of these applications could include improved understanding of the safety or hazards associated with this compound or related compounds .

properties

IUPAC Name

[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-7-9(5-17-8(2)16)15-4-3-10(7)18-6-11(12,13)14/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSNFCKBKKCQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1COC(=O)C)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166615
Record name 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

CAS RN

112525-75-4
Record name 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112525-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40 ml of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide (0.078 mole) in methylene chloride were dropwise added to a solution of 28.7 ml acetanhydride and 0.182 g 4-dimethylaminopyridine, then methylene chloride was distilled off and the residue was heated to a temperature of from 90 to 95° C. for 4-5 hours. At the end of the reaction, 3.6 ml of water were added and acetic acid was removed by vacuum distillation to obtain an oil product. The yield was 94-96%, determined by HPLC.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.182 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.